molecular formula C29H35N7O9 B12388278 iso-VQA-ACC

iso-VQA-ACC

Cat. No.: B12388278
M. Wt: 625.6 g/mol
InChI Key: AROHWGMNBLJDRT-BIUIGEDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iso-VQA-ACC is a substrate for the constitutive proteasome, a complex responsible for the regulated degradation of proteins within cells. This compound is used to study the activity and specificity of proteasomes, particularly in the context of immunoproteasomes and constitutive proteasomes .

Preparation Methods

The synthesis of iso-VQA-ACC involves the rational optimization of tetrapeptide substrates. The preparation typically includes the use of peptide synthesis techniques, where specific amino acid sequences are assembled to form the desired substrate. The reaction conditions often involve the use of protective groups to ensure the correct assembly of the peptide chain .

Chemical Reactions Analysis

Iso-VQA-ACC undergoes specific cleavage reactions when exposed to proteasomes. These reactions are typically monitored using fluorogenic assays, where the cleavage of the substrate results in a measurable fluorescent signal. The major products formed from these reactions are peptide fragments that can be analyzed to determine the activity and specificity of the proteasome .

Scientific Research Applications

Iso-VQA-ACC is widely used in scientific research to study the activity and specificity of proteasomes. It is particularly valuable in the context of immunoproteasomes, which play a crucial role in antigen presentation and immune response. Researchers use this compound to profile the activity of proteasomes in various cell types and to develop isoform-selective substrates for therapeutic applications .

Mechanism of Action

The mechanism of action of iso-VQA-ACC involves its cleavage by proteasomes. The substrate is designed to be selectively cleaved by specific proteasome subunits, such as the β5 subunit. This selective cleavage allows researchers to profile the activity of different proteasome isoforms and to study their roles in cellular processes .

Comparison with Similar Compounds

Iso-VQA-ACC is compared with other proteasome substrates, such as EWFW-ACC and LLVY-AMC. While EWFW-ACC is selective for the immunoproteasome, this compound is selective for the constitutive proteasome. This selectivity makes this compound a valuable tool for studying the activity of constitutive proteasomes in various biological contexts .

Properties

Molecular Formula

C29H35N7O9

Molecular Weight

625.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoyl]amino]pentanediamide

InChI

InChI=1S/C29H35N7O9/c1-13(2)25(35-28(42)20-9-14(3)45-36-20)29(43)34-19(7-8-22(30)37)27(41)32-15(4)26(40)33-17-5-6-18-16(10-23(31)38)11-24(39)44-21(18)12-17/h5-6,9,11-13,15,19,25H,7-8,10H2,1-4H3,(H2,30,37)(H2,31,38)(H,32,41)(H,33,40)(H,34,43)(H,35,42)/t15-,19-,25-/m0/s1

InChI Key

AROHWGMNBLJDRT-BIUIGEDTSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.